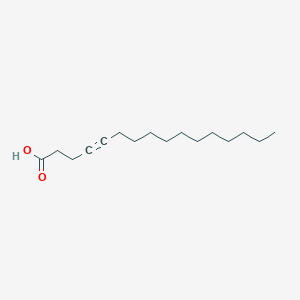![molecular formula C22H26AsClSi B14368682 Triphenyl[(trimethylsilyl)methyl]arsanium chloride CAS No. 93746-52-2](/img/structure/B14368682.png)
Triphenyl[(trimethylsilyl)methyl]arsanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[(trimethylsilyl)methyl]arsanium chloride is an organoarsenic compound characterized by the presence of a triphenylarsine group bonded to a trimethylsilyl-substituted methyl group, with a chloride counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(trimethylsilyl)methyl]arsanium chloride typically involves the reaction of triphenylarsine with a trimethylsilyl-substituted methyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3As+ClCH2Si(CH3)3→Ph3AsCH2Si(CH3)3Cl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[(trimethylsilyl)methyl]arsanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) species.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can replace the chloride ion under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while substitution reactions can produce a variety of organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Triphenyl[(trimethylsilyl)methyl]arsanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the field of cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triphenyl[(trimethylsilyl)methyl]arsanium chloride involves its interaction with molecular targets through its arsenic center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: Lacks the trimethylsilyl-substituted methyl group, resulting in different reactivity and applications.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the arsenic center, leading to distinct chemical behavior.
Triphenylmethyl chloride: Similar in structure but with a carbon center instead of arsenic, affecting its chemical properties.
Uniqueness
Triphenyl[(trimethylsilyl)methyl]arsanium chloride is unique due to the combination of the triphenylarsine and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
93746-52-2 |
|---|---|
Fórmula molecular |
C22H26AsClSi |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
triphenyl(trimethylsilylmethyl)arsanium;chloride |
InChI |
InChI=1S/C22H26AsSi.ClH/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QKQNCCXAIYGJAM-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


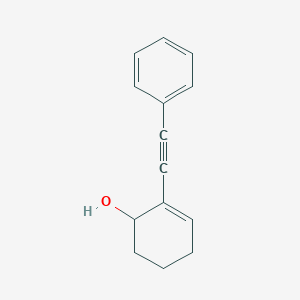
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
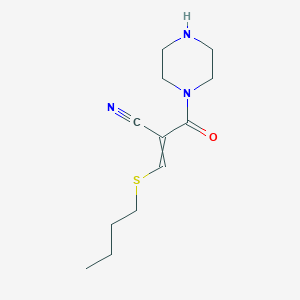
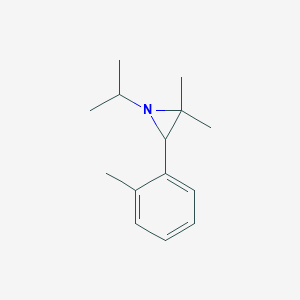

![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
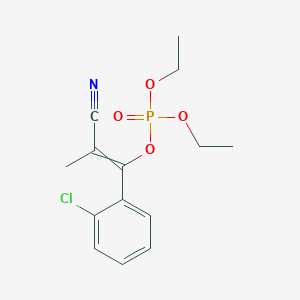
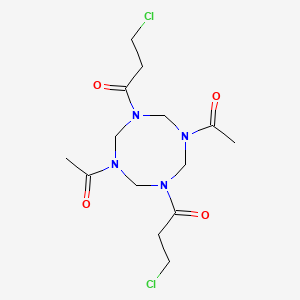
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
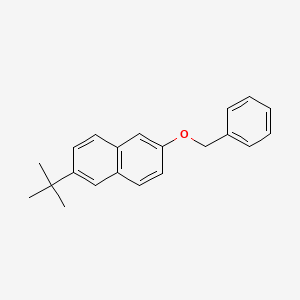
![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
